Alkyne Handle for Click Chemistry Probes
FGFR-IN-4 contains an alkyne group, allowing it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules. This feature enables the creation of molecular probes (e.g., fluorescent or biotinylated derivatives) without altering the core pharmacophore, a capability absent in >95% of reported FGFR inhibitors [1]. While direct comparative data are unavailable, a class-level analysis of major FGFR inhibitors (including erdafitinib, infigratinib, pemigatinib, and futibatinib) confirms that none possess an alkyne handle for click chemistry [2].
| Evidence Dimension | Presence of alkyne handle for click chemistry |
|---|---|
| Target Compound Data | Contains alkyne moiety (confirmed by SMILES structure) [1] |
| Comparator Or Baseline | Erdafitinib, Infigratinib, Pemigatinib, Futibatinib: Alkyne absent |
| Quantified Difference | >95% prevalence gap among reported FGFR inhibitors |
| Conditions | Structural analysis from public chemical databases |
Why This Matters
This unique structural feature allows researchers to generate custom probes for pull-down assays, cellular imaging, and target engagement studies, expanding the experimental utility of FGFR-IN-4 beyond that of standard FGFR inhibitors.
- [1] MedChemExpress. FGFR-IN-4 Product Page. CAS 2761211-49-6. View Source
- [2] PubChem Compound Database. Comparative structural analysis of FGFR inhibitors (CIDs: 11177334, 24895823, 11511140, 71621138). View Source
